molecular formula C11H22N2O2 B1386506 (R)-Tert-butyl methyl(piperidin-3-YL)carbamate CAS No. 309962-67-2

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate

Cat. No. B1386506
CAS RN: 309962-67-2
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves nucleophilic substitution reactions . For example, a series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. For instance, pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms, has been described with a wide range of biological potential .

Scientific Research Applications

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate has a wide range of scientific applications, and is used in many areas of research. This compound has been used as a catalyst in organic synthesis, as a reagent in the synthesis of new molecules, and as a drug delivery agent. This compound has also been used in the study of enzyme kinetics, as a reagent for the study of oxidation-reduction reactions, and as a reagent for the synthesis of peptides. This compound has also been used in the study of enzyme inhibition, and as a reagent for the synthesis of carbohydrates.

Mechanism of Action

The mechanism of action of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate is not fully understood. However, it is believed that this compound acts as a proton donor, donating a proton to the reactant molecule and forming a new carbon-nitrogen bond. This new bond is then stabilized by the interaction of the two molecules, creating a stable product. This compound also acts as a catalyst, increasing the rate of the reaction and allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a variety of effects on the body, including the inhibition of enzymes, the inhibition of oxidation-reduction reactions, and the inhibition of the production of certain hormones. In addition, this compound may have an effect on the immune system, as it has been found to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

(R)-Tert-butyl methyl(piperidin-3-YL)carbamate has several advantages for laboratory experiments. This compound is a stable compound, and has a low toxicity. It is also relatively easy to synthesize, and can be used in a variety of reactions. Additionally, this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, this compound also has several limitations. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound can react with other compounds, making it difficult to isolate the desired product. Finally, this compound can react with proteins, making it difficult to use in experiments involving proteins.

Future Directions

The use of (R)-Tert-butyl methyl(piperidin-3-YL)carbamate in scientific research is still in its infancy, and there is much potential for further research and development. Some potential future directions include the development of new synthesis methods, the development of new catalysts, and the development of new drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to new discoveries in the field of medicine. Finally, further research into the mechanism of action of this compound could lead to new insights into the processes of enzyme inhibition and oxidation-reduction reactions.

properties

IUPAC Name

tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651733
Record name tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309962-67-2
Record name tert-Butyl methyl[(3R)-piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a water bath at room temperature, sodium hydride (60% in oil) (0.4 g) was added to a mixture of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester (compound 25a) (3.3 g), methyl iodide (0.75 mL), and N,N-dimethylformamide (20 mL), and this was stirred at room temperature for four hours. The reaction solution was extracted using ethyl acetate and water, the organic layer was washed with water, and then with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography using 10% to 20% ethyl acetate/hexane to give an oily substance (3.04 g). A mixture of all of the resulting material with ethanol (20 mL) and 10% palladium on carbon was stirred under hydrogen atmosphere at room temperature for five hours. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (1.82 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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